N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide: is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of chloro and iodo substituents on the phenyl ring, along with methoxy groups on the benzamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 3,5-dimethoxybenzoic acid.
Coupling Reaction: The 2-chloro-4-iodoaniline is reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and iodo substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The methoxy groups can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to changes in the functional groups present on the compound.
Scientific Research Applications
Chemistry: N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used as a probe to study the interactions of chloro and iodo substituents with biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The chloro and iodo substituents can form halogen bonds with target proteins, influencing their activity. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
- N-(2-chloro-4-iodophenyl)acetamide
- N-(2-chloro-4-iodophenyl)-2-furamide
- N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
Comparison:
- N-(2-chloro-4-iodophenyl)acetamide lacks the methoxy groups, which may reduce its ability to participate in hydrogen bonding and hydrophobic interactions.
- N-(2-chloro-4-iodophenyl)-2-furamide contains a furan ring instead of the benzamide moiety, altering its chemical properties and reactivity.
- N-(2-chloro-4-iodophenyl)-4-methoxybenzamide has a single methoxy group, which may affect its overall stability and interaction with molecular targets.
Uniqueness: N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide is unique due to the presence of both chloro and iodo substituents along with two methoxy groups, providing a distinct combination of chemical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-14-4-3-10(17)7-13(14)16/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSFSXLEUZWFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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